Antitumor Efficacy: In Vivo Growth Inhibition of NCI-H23 Lung Cancer Xenografts by a 1-Methylpyrazole-5-sulfonamide Acetogenin Analog
A 1-methylpyrazole-5-sulfonamide analog, designed as a γ-lactone replacement in hybrid acetogenins, demonstrated potent and selective in vivo tumor growth inhibition. The compound was evaluated in a mouse xenograft model using the NCI-H23 human lung cancer cell line [1]. This represents a proof-of-concept for the pyrazole-5-sulfonamide scaffold in delivering anticancer agents with in vivo tolerability, distinguishing it from other heterocyclic replacements that may lack such a safety profile [1].
| Evidence Dimension | In vivo antitumor activity (qualitative growth inhibition) and tolerability |
|---|---|
| Target Compound Data | Potent growth inhibition of NCI-H23 xenografts without critical toxicity (qualitative observation) |
| Comparator Or Baseline | Other heterocyclic replacements in hybrid acetogenins (e.g., isoxazole, 1,2,3-triazole) which were synthesized but not advanced due to toxicity or lack of in vivo efficacy [1] |
| Quantified Difference | Not quantified; the differentiation is a binary 'in vivo active and tolerated' versus 'inactive or toxic' class-level observation. |
| Conditions | NCI-H23 human lung cancer xenograft model in mice; compound administered in vivo. |
Why This Matters
This in vivo efficacy and tolerability data provides a critical differentiation point, suggesting that the 1-methylpyrazole-5-sulfonamide motif can yield drug-like candidates with a favorable therapeutic window, an advantage not observed with other heterocyclic isosteres in the same study.
- [1] Kojima, N., et al. (2022). Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. RSC Advances, 12(25), 15728-15739. View Source
